molecular formula C20H23ClN2O2 B2738315 (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide CAS No. 330672-06-5

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide

Cat. No. B2738315
CAS RN: 330672-06-5
M. Wt: 358.87
InChI Key: UNWGCLUPUQVKIA-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide, also known as IAA-94, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Nonlinear Optical Properties

Research on hydrazones similar to the specified compound has revealed their potential in nonlinear optical applications. Studies have focused on their third-order nonlinear optical properties, utilizing techniques like the Z-scan technique with nanosecond laser pulses. These properties suggest applications in optical devices such as limiters and switches. The nonlinear optical behavior of these compounds, including their nonlinear refractive index and absorption coefficients, aligns with those observed for other chemical classes like chalcone and dibenzylideneacetone derivatives, indicating their suitability for developing optical materials with desirable limiting and switching functionalities (Naseema et al., 2012).

Environmental Bioremediation

Compounds structurally related to (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide have been investigated for their roles in bioremediation processes. For instance, laccase from Fusarium incarnatum UC-14 has shown potential in degrading Bisphenol A, a structurally related compound, using a reverse micelles system. This indicates a possible application for similar compounds in enhancing the biodegradability of phenolic environmental pollutants, improving their solubility in organic media, and maintaining stable enzymatic activity (Chhaya & Gupte, 2013).

Chemical Synthesis and Characterization

The synthesis and characterization of similar hydrazones have been extensively studied, revealing a broad range of potential chemical and physical properties. These studies include the preparation of various derivatives through reactions with aromatic aldehydes and thioglycolic acid, leading to compounds with notable antimicrobial activities. Such research outlines a pathway for synthesizing and applying these compounds in areas requiring specific antibacterial and antifungal properties (Fuloria et al., 2009).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-13(2)17-7-5-16(6-8-17)12-22-23-20(24)15(4)25-19-10-9-18(21)11-14(19)3/h5-13,15H,1-4H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWGCLUPUQVKIA-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.